REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[C:5](=[S:7])[NH2:6])[CH3:2].Br[CH2:12][C:13](=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[C:5]1[S:7][CH:12]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:6]=1)[CH3:2]
|
Name
|
|
Quantity
|
648 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(N)=S)OCC
|
Name
|
|
Quantity
|
0.598 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
Powdered molecular sieves (200 mg) were added
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Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol (10 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with DCM (15 ml)
|
Type
|
CUSTOM
|
Details
|
the solid removed by filtration
|
Type
|
WASH
|
Details
|
washed with DCM (10 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel (70 g cartridge; FlashMaster II)
|
Type
|
WASH
|
Details
|
eluting with 0-50% ethyl acetate in cyclohexane over 40 min
|
Duration
|
40 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=1SC=C(N1)C(=O)OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 455 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |